5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione
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Overview
Description
5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorophenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides
Uniqueness
5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
613667-36-0 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)18-16(21)19-15(13)20/h1-9H,(H2,18,19,20,21) |
InChI Key |
RSCXXBKMTPXYTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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